Methyl 2,2-dimethoxypropanoate

Descripción

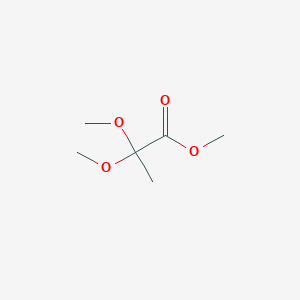

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,2-dimethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(9-3,10-4)5(7)8-2/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQQDBIXHUJARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143503 | |

| Record name | Methyl 2,2-dimethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10076-48-9 | |

| Record name | Methyl 2,2-dimethoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10076-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-dimethoxypropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010076489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10076-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2-dimethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dimethoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to Methyl 2,2-Dimethoxypropanoate

Advanced synthetic strategies focus on improving yield, purity, and reaction conditions for the formation of this compound. These routes often begin with readily available precursors like pyruvic acid or its derivatives.

The reaction of pyruvic acid with methanol (B129727) is a direct route that results in both the esterification of the carboxylic acid and the acetalization of the ketone, yielding this compound. rsc.org This transformation is typically facilitated by an acid catalyst. google.comgoogle.com For instance, the reaction of one mole of a keto acid like pyruvic acid with three moles of methanol in the presence of sulfuric acid produces the dimethyl ketal of methyl pyruvate (B1213749), which is this compound. google.comgoogle.com

A more specialized route involves starting from a halogenated pyruvic acid derivative. In one such synthesis, Methyl 3-bromo-2,2-dimethoxypropanoate was prepared by reacting bromopyruvic acid with trimethyl orthoformate and sulfuric acid in methanol. ub.edu

Table 1: Synthesis from Bromopyruvic Acid

| Reactants | Reagents | Conditions | Product |

|---|---|---|---|

| Bromopyruvic acid, Methanol | Trimethyl orthoformate, Sulfuric acid | Stirred at 75°C for 24h | Methyl 3-bromo-2,2-dimethoxypropanoate |

Data sourced from a study on the synthesis of marine natural products. ub.edu

During the synthesis of this compound from pyruvic acid and methanol, the formation of byproducts is a key consideration. The primary byproduct is typically Methyl pyruvate, the result of esterification without ketalization of the carbonyl group. rsc.org The reaction mechanism involves a competition between the esterification of the carboxylic acid and the ketalization of the ketone. Acid catalysis, while necessary for the reaction, can also promote the formation of various esterified side products. google.com In some cases, starting from a substituted pyruvic acid derivative can lead to a mixture of products; for example, the synthesis of methyl 3-chloro-2,2-dimethoxypropanoate can also yield this compound as a byproduct. uea.ac.uk

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield of the desired product over byproducts. While specific optimization protocols for the bulk synthesis are not extensively detailed in the provided literature, principles can be drawn from related derivatization procedures in analytical chemistry. For instance, in the context of metabolomics, derivatization of pyruvic acid is optimized by adjusting temperature and the choice of derivatizing agents. nih.gov For preparative synthesis, optimization would involve screening acid catalysts, controlling the stoichiometry of the alcohol, managing reaction temperature, and effectively removing water to drive the equilibrium towards ketal formation. The use of microwave activation has also been explored as a method to improve reaction outcomes in related syntheses. ub.edu

This compound can also be prepared from Ethyl pyruvate. core.ac.ukshu.ac.uk This method follows a similar principle to the synthesis from pyruvic acid, involving a transesterification reaction in addition to the ketalization of the ketone. Ethyl pyruvate itself can be synthesized through methods like the catalytic oxidation of ethyl lactate (B86563) or the esterification of pyruvic acid. orgsyn.org

The synthesis and identity of this compound and its derivatives are confirmed through standard analytical techniques. Characterization data from literature sources provide verification of the compound's properties.

Table 2: Characterization Data for this compound and a Related Derivative

| Compound | Formula | Molecular Weight | Boiling Point | Spectroscopic Data | Source(s) |

|---|---|---|---|---|---|

| This compound | C₆H₁₂O₄ | 148.16 g/mol | 60-64°C | IR (smear), ν: 1750 (CO) | core.ac.ukshu.ac.uklookchem.com |

Methylation Reactions and Byproduct Formation Mechanisms

Synthesis from Ethyl Pyruvate

Functionalization and Derivatization of this compound

This compound serves as a versatile intermediate for the synthesis of other complex molecules due to the reactivity of its functional groups.

The compound can undergo an elimination reaction, losing a molecule of methanol to form methyl 2-methoxyacrylate in situ. This reactive intermediate can then participate in Diels-Alder reactions, for example, with methyl coumalate to produce dimethyl terephthalate (B1205515) with high yield. nih.govacs.org

Furthermore, the ester and ketal functionalities can be targeted for derivatization. In one reported pathway, this compound was reacted with a benzyl (B1604629) amine to form a dimethoxy acetamide (B32628) intermediate, demonstrating the susceptibility of the ester group to amidation. nih.gov The ketal group can also be a precursor to other functionalities. For instance, a similar compound, ethyl 2,2-dimethoxypropanoate, has been shown to react with methyl ketones in the presence of a strong base like sodium hydride, indicating its utility in Claisen-type condensation reactions to form 1,2,4-triketone analogs. mdpi.com The dimethoxyacetyl group is also valuable in the synthesis of heterocyclic systems, such as the formation of pyrazolo[4,3-b]pyridines from the reaction of a related dimethoxypropanoate with aminopyrazoles. researchgate.net

Halogenation at the Propanoate Backbone (e.g., Chlorination)

The introduction of halogen atoms onto the propanoate backbone of this compound can be a challenging transformation due to the presence of the acid-labile dimethoxy acetal (B89532). However, specific examples of such reactions have been documented in the scientific literature.

Detailed Research Findings

One notable example is the chlorination at the C-3 position of the propanoate backbone. Research has shown that this compound can be converted to methyl 3-chloro-2,2-dimethoxypropanoate. In a documented synthesis, this transformation was achieved, albeit with a modest yield of 19%. google.com This particular reaction highlights the feasibility of selective halogenation on the alkyl chain of the ester, even with the sensitive acetal group present. The reaction underscores the potential to introduce a handle for further functionalization at the C-3 position.

While comprehensive studies on the broad applicability of various halogenating agents and the optimization of reaction conditions for this compound are not extensively reported, the existing data confirms that direct halogenation of the propanoate backbone is achievable. The stability of the dimethoxy acetal protecting group under certain halogenation conditions is a critical factor for the successful synthesis of these halogenated derivatives. wikipedia.orgcem.com

Synthesis of Complex Organic Intermediates

This compound and its derivatives are pivotal in the multi-step synthesis of a variety of complex organic molecules, including agrochemicals and specialized chemical building blocks. The acetal functionality often plays a crucial role in masking a reactive carbonyl group while other parts of the molecule undergo transformation.

Application in Agrochemical Synthesis

A prominent application of this compound derivatives is in the synthesis of the broad-spectrum fungicide, azoxystrobin (B1666510). In these synthetic routes, a derivative, methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate, is reacted with a chlorinated pyrimidine. This reaction forms a key intermediate, methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate. googleapis.comgoogleapis.com The reaction conditions for this etherification are well-documented in patent literature, showcasing the industrial relevance of this chemistry.

Table 1: Synthesis of Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate | 4,6-Dichloropyrimidine | Potassium carbonate | Dimethylformamide (DMF) | 60°C | 8 hours | 89% (crude) | |

| Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate | 4,6-Dichloropyrimidine | Activated Potassium Carbonate | Dimethylformamide (DMF) | 50°C | 8 hours | Not specified | googleapis.com |

| 3-(alpha-methoxy)methylene benzofuran-2(3H)-one | 4,6-Dichloropyrimidine | Sodium methoxide/DABCO | Xylene | -5 to 0°C | 3 hours | 72% | quickcompany.in |

The resulting intermediate, methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate, subsequently undergoes an elimination of methanol, catalyzed by an acid, to form the α,β-unsaturated ester, which is a crucial step in the formation of azoxystrobin.

Table 2: Elimination Reaction to form Azoxystrobin Precursor

| Reactant | Catalyst/Reagent | Solvent | Temperature | Pressure | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate | Sodium bisulfate (NaHSO₄) | Dichloromethane (workup) | 160°C | 20 mmHg | 2 hours | 78% (purified) | |

| Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate | Sodium bisulfate (NaHSO₄) | Dichloromethane (workup) | 160°C | 20 mmHg | 2 hours | Not specified | google.comgoogleapis.com |

Formation of Cyclopropylideneacetates

Reaction Mechanisms and Transformative Pathways

Isomerization and Elimination Reactions

Methyl 2,2-dimethoxypropanoate can undergo in situ conversion to other reactive species through isomerization and elimination reactions. These transformations are crucial for its subsequent use in synthetic applications.

Conversion to Methyl 2-Hydroxyacrylates

Through an isomerization process, this compound can be converted to methyl 2-hydroxyacrylates. acs.orgnih.gov This transformation is significant as it generates a reactive intermediate that can participate in further chemical reactions.

Formation of Methoxyacrylates via Methanol (B129727) Elimination

The elimination of methanol from this compound leads to the formation of methoxyacrylates. acs.orgnih.govgoogle.com This reaction is often catalyzed by acid and can be a key step in the synthesis of more complex molecules. For instance, the intermediate methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate undergoes an acid-catalyzed elimination of methanol to produce the corresponding α,β-unsaturated ester.

| Precursor | Reaction Type | Product | Catalyst/Conditions |

| This compound | Isomerization | Methyl 2-hydroxyacrylates | In situ |

| This compound | Elimination | Methoxyacrylates | Acid-catalyzed |

| Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate | Elimination | α,β-unsaturated ester | Sodium bisulfate, 160°C, 20 mmHg |

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgopenstax.orgpraxilabs.com this compound, or its in situ generated derivatives, can act as a dienophile in these reactions.

Reactivity as a Dienophile

This compound can serve as a dienophile equivalent. rsc.org Under thermal conditions, it can eliminate methanol to reveal the active dienophile, which then participates in the Diels-Alder reaction. rsc.org This reactivity is particularly useful in inverse-electron demand Diels-Alder (IEDDA) reactions, where an electron-deficient diene reacts with an electron-rich dienophile. rsc.org

Regioselectivity in Diels-Alder Adduct Formation

The regioselectivity of the Diels-Alder reaction involving derivatives of this compound is a critical aspect, often leading to specific isomers. masterorganicchemistry.com For example, the reaction of methyl coumalate with this compound, which converts in situ to methoxyacrylates, shows high regioselectivity. acs.orgnih.gov This selectivity is influenced by the electronic properties of the substituents on both the diene and the dienophile. chadsprep.comlibretexts.org The reaction between methyl coumalate and this compound results exclusively in the para-substituted product, dimethyl terephthalate (B1205515) (DMT), in high yield. acs.orgnih.govrsc.org

| Diene | Dienophile Precursor | In Situ Dienophile | Product | Regioselectivity | Yield |

| Methyl coumalate | This compound | Methoxyacrylates | Dimethyl terephthalate (DMT) | para-substituted | 95% |

Domino Diels-Alder/Decarboxylation/Elimination Sequences

This compound is a key participant in one-pot domino reaction sequences that involve a Diels-Alder reaction followed by decarboxylation and elimination steps. rsc.org This cascade approach allows for the efficient construction of functionalized aromatic compounds from renewable resources. acs.orgnih.gov For instance, the reaction of methyl coumalate with this compound under neat conditions proceeds through a Diels-Alder addition, followed by decarboxylation and elimination of methanol to afford dimethyl terephthalate in a 95% yield. acs.orgnih.gov This demonstrates a highly efficient and regioselective route to a valuable commodity chemical. rsc.org

Catalytic Transformations Involving this compound

This compound serves as a versatile substrate and intermediate in a variety of catalytic transformations. Its unique structure, featuring a protected ketone in the form of a dimethyl acetal (B89532) and an ester group, allows for selective chemical manipulations under different catalytic conditions. These transformations are pivotal in synthesizing more complex molecules, including bio-based aromatics and heterocyclic compounds. The catalytic pathways can be broadly categorized based on the nature of the catalyst employed—homogeneous or heterogeneous—and the intended application, such as its role in the production of chemicals from renewable resources.

Role in Bio-Based Chemical Conversions

The transition toward a sustainable chemical industry has intensified research into converting biomass-derived platform molecules into valuable chemicals. This compound has emerged as a significant player in this field, particularly in the synthesis of bio-based terephthalic acid (TPA) and its ester, dimethyl terephthalate (DMT). iastate.edu TPA and DMT are crucial monomers for producing poly(ethylene terephthalate) (PET), a widely used polymer in packaging and textiles. iastate.edu

This compound can be viewed as a derivative of pyruvic acid, a central product of the glycolysis cycle in nature. iastate.edu This connection establishes its credentials as a bio-renewable feedstock. In a key transformation, this compound reacts with methyl coumalate under neat (solvent-free) conditions. acs.org During this process, it is believed to convert in situ through the elimination of methanol to form a reactive dienophile that subsequently participates in a Diels-Alder reaction. acs.org This reaction sequence, followed by decarboxylation and elimination, affords DMT in a nearly quantitative yield of 95%. iastate.eduacs.org This yield is notably high compared to related precursors like methyl pyruvate (B1213749), which gives a 59% yield under similar conditions. acs.orghelsinki.fi The efficiency of this pathway highlights the potential of this compound to create a sustainable route to 100% bio-based DMT, avoiding traditional petrochemical feedstocks and harsh oxidation steps. iastate.edu

Table 1: Comparison of Dienophiles in the Synthesis of Dimethyl Terephthalate (DMT) from Methyl Coumalate

| Dienophile Precursor | Reaction Conditions | Reported Yield of DMT (%) | Reference |

|---|---|---|---|

| This compound | Neat, 200°C, 16 h | 95% | acs.org |

| Methyl Pyruvate | Neat, 200°C, 16 h | 59% | acs.orghelsinki.fi |

Exploration of Heterogeneous and Homogeneous Catalysis

The transformation of this compound and its analogs is achieved through both heterogeneous and homogeneous catalytic systems, with the choice of catalyst dictating the reaction pathway and product selectivity.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in a solvent. Research has shown that analogs of this compound can be used to synthesize complex heterocyclic structures like pyrazoles and pyridazinones through homogeneously catalyzed reactions. mdpi.comresearchgate.net In one approach, ethyl 2,2-dimethoxypropanoate is first reacted with a methyl ketone in the presence of a strong base like sodium hydride, which acts as a homogeneous catalyst to form a 1,2,4-triketone analog. mdpi.com

These triketone intermediates can then undergo acid-catalyzed condensation with hydrazines to yield different heterocyclic products. mdpi.com The reaction mechanism involves the acid-catalyzed cleavage of the acetal group to reveal the ketone, which then participates in the cyclization. mdpi.com The selectivity of these reactions—that is, which isomers are formed—can be controlled by adjusting reaction conditions such as temperature and the type of acid used, demonstrating the tunability of homogeneous catalytic systems. mdpi.comresearchgate.net

Table 2: Homogeneous Catalytic Transformations of 1,2,4-Triketone Analogs Derived from Ethyl 2,2-dimethoxypropanoate

| Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2,4-Triketone analog + Hydrazine | Acid-catalyzed (e.g., HCl in EtOH) | Regioisomeric Pyrazoles or Pyridazinones | mdpi.com |

| 1,2,4-Triketone analog + Methylhydrazine | No catalyst, controlled temperature | 5-Acetyl-N-methylpyrazoles | mdpi.com |

| 1,2,4-Triketone analog + Methyl carbazate | HCl in EtOH, reflux | Substituted Pyrazoles | mdpi.com |

Heterogeneous Catalysis utilizes catalysts that are in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. mdpi.com These systems are advantageous due to the ease of separating and recycling the catalyst. mdpi.comcjcatal.com While specific examples of heterogeneous catalysis being applied to the transformation of this compound are not as extensively documented as homogeneous systems, related processes demonstrate their potential. For instance, a heterogeneous co-catalyst system, PdCl₂/polystyrene-supported phenol (B47542) (PS-Phenol), has been effectively used for the acetalization of methyl acrylate (B77674) to produce its isomer, methyl 3,3-dimethoxypropanoate. cjcatal.com In this system, the palladium catalyst is immobilized on a solid polymer support, which allows for simple filtration to recover the catalyst after the reaction. cjcatal.com The use of supported metal catalysts, such as palladium on various materials, is a common strategy in heterogeneous catalysis to achieve high activity and stability. researchgate.net The principles of heterogeneous catalysis, including the use of metal oxides or supported metal nanoparticles, are widely applied in industrial chemistry for reactions like hydrogenations and oxidations, suggesting a promising area for future exploration with this compound as a substrate. wikipedia.org

Applications in Advanced Organic Synthesis

Synthesis of Aromatic Compounds and Polymers

The generation of aromatic compounds and their subsequent polymerization is a cornerstone of the chemical industry. Methyl 2,2-dimethoxypropanoate has emerged as a valuable precursor in the synthesis of these materials from renewable resources.

A significant application of this compound is in the production of Dimethyl Terephthalate (B1205515) (DMT), a monomer essential for producing polyesters like Polyethylene (B3416737) Terephthalate (PET). ukm.myphxequip.com Traditionally derived from petroleum, there is a strong impetus to develop bio-based routes for DMT synthesis. helsinki.firsc.org

One promising approach involves the reaction of methyl coumalate, which can be derived from malic acid (obtainable through glucose fermentation), with a dienophile. helsinki.fiiastate.edu In this context, this compound acts as a precursor to a reactive dienophile. Under neat (solvent-free) conditions and at elevated temperatures, it can react with methyl coumalate to produce DMT in high yields. nih.govacs.org Specifically, this compound is believed to convert in situ to methyl 2-methoxy-acrylate through the elimination of methanol (B129727), which then participates in a Diels-Alder reaction with methyl coumalate, followed by decarboxylation and elimination to afford DMT. nih.govacs.org Research has demonstrated that this reaction can achieve a 95% yield of DMT. nih.govacs.org This method is particularly attractive due to its high efficiency and the use of a biorenewable starting material. rsc.org

| Reactant 1 | Reactant 2 | Product | Yield | Conditions |

| Methyl Coumalate | This compound | Dimethyl Terephthalate (DMT) | 95% | Neat, 200 °C, 16 h |

| Methyl Coumalate | Methyl Pyruvate (B1213749) | Dimethyl Terephthalate (DMT) | 59% | Neat, 200 °C, 16 h |

This table presents a comparison of yields for the synthesis of DMT from methyl coumalate using different dienophile precursors. nih.govacs.org

Terephthalic Acid (TPA) is a high-volume commodity chemical, primarily used as a co-monomer with ethylene (B1197577) glycol for the production of PET. helsinki.fiphxequip.comepa.gov The synthesis of TPA from renewable resources is a major goal in green chemistry. helsinki.figoogle.com The DMT produced from this compound and methyl coumalate can be readily hydrolyzed to yield TPA, providing a fully bio-based route to this crucial industrial chemical. rsc.org This process avoids the use of harsh oxidation conditions and petrochemical feedstocks typically associated with conventional TPA production. rsc.org The development of such bio-based pathways is driven by the increasing global demand for environmentally friendly alternatives to petroleum-derived products. helsinki.fi

Beyond the synthesis of TPA and DMT, this compound is instrumental in creating a variety of functionalized aromatic systems. Its reaction with methyl coumalate, facilitated by its conversion to a captodative dienophile, allows for the regioselective construction of diverse aromatic compounds. rsc.org This methodology provides a pathway to aromatic structures with electron-deficient functionalities, which are valuable intermediates in various chemical syntheses. rsc.org For instance, the reaction of ethyl 2,2-dimethoxypropanoate with methyl ketones can lead to the formation of 1,2,4-triketone analogs, which are precursors to substituted pyrazoles and pyridazinones. mdpi.com

Production of Terephthalic Acid (TPA) as a Bio-Based Building Block

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. This compound has proven to be a useful precursor in the synthesis of these important compound classes.

Aminopyridines are a class of compounds with significant biological activity, and many methods have been developed for their synthesis. nih.govnih.gov Methyl 2,2-dimethoxypropionate has been utilized in the preparation of intermediates for the synthesis of 2-aminopyridine (B139424) kinase inhibitors. google.com For example, the reaction of methyl 2,2-dimethoxypropionate with benzylamine (B48309) at elevated temperatures yields N-benzyl-2,2-dimethoxyacetamide, a precursor for more complex aminopyridine derivatives. google.com These compounds are of interest for their potential to inhibit tyrosine kinases, which are implicated in diseases such as cancer. google.com

| Reactant 1 | Reactant 2 | Product | Conditions |

| Methyl 2,2-dimethoxypropionate | Benzylamine | N-benzyl-2,2-dimethoxyacetamide | 55°C, 12 days |

This table illustrates the synthesis of an intermediate for aminopyridine derivatives. google.com

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. researchgate.netnih.gov this compound and its derivatives can serve as precursors in the synthesis of functionalized indoles. While direct synthesis of N-functionalized indole-3-carboxaldehydes from this compound is not explicitly detailed in the provided context, the versatility of this reagent in organic synthesis suggests its potential application in multi-step sequences leading to such structures. For instance, related compounds like methyl 3-chloro-2,2-dimethoxypropanoate are used in the synthesis of analogues of Indole-3-carbinol, which have been identified as inhibitors of certain enzymes. uea.ac.uk The synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes, which are key intermediates for antimicrobial indole phytoalexins, has also been a focus of research. mdpi.com

Formation of Aminopyridine Derivatives

Role as a Versatile Synthon in Medicinal Chemistry Research

In the field of medicinal chemistry, the strategic construction of complex molecular architectures is paramount to the development of new therapeutic agents. A synthon, in the context of retrosynthetic analysis, represents a conceptual unit within a target molecule that corresponds to a potential starting reagent for its synthesis. wikipedia.org this compound has emerged as a valuable and versatile synthon, serving as a key building block in the synthesis of various compounds, including those with potential pharmaceutical applications. lookchem.com

The utility of this compound as a synthon stems from its inherent chemical functionalities. The ester group and the protected ketone (as a dimethyl acetal) provide latent reactivity that can be selectively unmasked and manipulated under specific reaction conditions. This allows for its incorporation into larger, more complex molecules in a controlled and predictable manner. It is frequently utilized as a chemical intermediate for the synthesis of diverse products across different industries, notably in the creation of new drugs. lookchem.com

Researchers leverage this compound as a reagent in organic synthesis to facilitate the formation of intricate organic compounds. lookchem.com Its structure is a precursor in the synthesis of biologically active compounds, highlighting its role in drug development research. For instance, it has been used in the synthesis of a series of novel methyl 2-[2-(4-substituted-1,3,5-triazin-2-yloxy)phenyl]-3,3-dimethoxy-propanoate compounds, demonstrating its application in creating new chemical entities for medicinal evaluation. asianpubs.org

The concept of a synthon involves identifying key bond disconnections in a target molecule to simplify its structure and identify readily available starting materials. wikipedia.org this compound fits this role effectively, providing a reliable three-carbon framework with differentiated oxygen functionalities.

Table 1: Key Synthons and their Synthetic Equivalents

| Synthon | Synthetic Equivalent |

|---|---|

| Nucleophilic "COOH⁻" group | Cyanide anion (CN⁻) |

| Electrophilic "PhCH₂⁺" group | Benzyl (B1604629) bromide (PhCH₂Br) |

| C₂ Synthons | Acetylene, Acetaldehyde |

| -C₂H₄OH Synthon | Ethylene oxide |

| Carbanion Synthons | Grignard reagents, Organolithiums |

This table provides examples of the synthon concept as described in retrosynthetic analysis. wikipedia.org

Potential Applications in Prostaglandin (B15479496) Synthesis Research

Prostaglandins are a group of physiologically active lipid compounds that mediate a wide range of biological effects, including inflammation. nih.gov The total synthesis of these complex molecules is a significant challenge in organic chemistry and an area of active research. This compound has been identified as a useful precursor in synthetic routes targeting certain prostaglandins.

In research focused on the total synthesis of Prostaglandin D₁ (PGD₁) methyl ester and its epimers, this compound played a crucial role. core.ac.ukshu.ac.uk The synthetic strategy involved the successful alkylation of alkyl dialkoxyacetates, with this compound being a key substrate in this transformation. core.ac.ukshu.ac.uk This step was instrumental in constructing the cyclopentenone core, a central structural feature of prostaglandins.

The research described a synthetic pathway where the appropriate prostanoid cyclopentenones were transformed over three steps into a 2-alkylcyclopentenone substrate. core.ac.uk This substrate then reacted with an organocuprate reagent to introduce the C₈-prostanoid side chain. The initial alkylation of compounds like this compound is a foundational step in creating the necessary precursors for these more complex transformations. core.ac.ukshu.ac.uk The successful use of this compound in the synthesis of PGD₁ methyl ester underscores its potential for broader applications in the synthesis of other prostaglandin analogues. core.ac.uk

Table 2: Prostaglandin Synthesis Research Findings

| Precursor | Key Reaction | Intermediate | Target Molecule | Reference |

|---|---|---|---|---|

| This compound | Alkylation | Alkylated dialkoxyacetate | Prostanoid cyclopentenones | core.ac.ukshu.ac.uk |

Analytical Methodologies and Spectroscopic Investigation Academic Context

Chromatographic Derivatization in Research Analytics

In the field of analytical chemistry, particularly for chromatographic techniques like Gas Chromatography (GC), derivatization is a crucial step. It involves chemically modifying a compound to produce a new substance with properties that are more suitable for analysis. For instance, compounds with low volatility or poor thermal stability are often converted into more volatile and stable derivatives to improve their separation and detection.

The formation of methyl 2,2-dimethoxypropanoate from pyruvic acid is a multi-step process that can occur during analytical sample preparation, especially when using methanol (B129727) as a solvent or reagent. The initial step is the esterification of the carboxylic acid group of pyruvic acid with methanol, typically catalyzed by an acid, to yield methyl pyruvate (B1213749). wikipedia.org

Following the formation of methyl pyruvate, the ketone carbonyl group can react with two equivalents of methanol in a process known as ketalization (or acetal (B89532) formation). This reaction is also acid-catalyzed and results in the formation of the dimethyl ketal, which is this compound. This conversion can happen in situ during certain analytical procedures. acs.orgnih.gov This transformation is significant as it alters the original analyte, pyruvic acid, into a derivative with different chemical and physical properties, which can be advantageous for specific analytical goals or can be an unintended artifact of the sample preparation method.

Reaction Pathway:

Esterification: Pyruvic Acid + Methanol ⇌ Methyl Pyruvate + Water

Ketalization: Methyl Pyruvate + 2 Methanol ⇌ this compound + Water

The conversion of acids to their corresponding methyl esters (FAMEs in the case of fatty acids) is a standard procedure for GC analysis. shimadzu.comnih.gov However, this derivatization process is fraught with challenges that can affect the accuracy and reliability of quantitative results.

One primary issue is the potential for the derivatization reaction to be incomplete, leading to an underestimation of the analyte concentration. The choice of methylation agent and reaction conditions is critical to drive the reaction to completion. aocs.org

Furthermore, the derivatization method can introduce artifacts or cause unwanted side reactions. For example, using acid-catalyzed methods with reagents like boron trifluoride-methanol can cause the addition of methoxy (B1213986) groups across double bonds in unsaturated compounds, creating methoxy artifacts that were not present in the original sample. aocs.org Strong acidic conditions can also lead to the migration or stereomutation of double bonds in polyunsaturated molecules. aocs.org

Separating the resulting methyl esters can also be challenging. Many esters, particularly isomers, may have very similar retention times in a GC column, leading to overlapping peaks that are difficult to quantify individually. researchgate.net In mass spectrometry, the electron ionization (EI) method, commonly used in GC-MS, can cause extensive fragmentation of methyl esters, resulting in complex spectra with many similar low-mass ions, which complicates identification and quantification. shimadzu.com Alternative ionization techniques, such as positive chemical ionization (PCI), can mitigate fragmentation but may require more specialized instrumentation and method development. shimadzu.com

Table 1: Comparison of Common Methylation Methods and Associated Challenges

| Derivatization Method | Reagents | Advantages | Challenges & Disadvantages |

| Acid-Catalyzed | Methanolic HCl, Methanolic H₂SO₄, Boron Trifluoride-Methanol | Effective for esterification and transesterification. aocs.orgau.dk | Can cause double bond migration and produce methoxy artifacts with unsaturated compounds. aocs.org May require heating. |

| Base-Catalyzed | Sodium Methoxide (NaOCH₃), Potassium Hydroxide in Methanol | Rapid reaction at room temperature for transesterification. au.dk | Not effective for esterifying free fatty acids; risk of soap formation if water is present. aocs.org |

| Diazomethane | CH₂N₂ | Reacts quickly and quantitatively with free fatty acids at room temperature. | Highly toxic and explosive, requiring special handling precautions. nih.gov |

Formation of this compound from Pyruvic Acid in Analytical Procedures

Mechanistic Studies of Methoxy Group Interactions in Organic Systems

The methoxy groups of this compound play a defining role in its reactivity. Mechanistic studies reveal that these groups are not mere spectators but active participants in reaction pathways, particularly in elimination and addition reactions.

Research has shown that this compound can undergo an in situ conversion to a methyl methoxy-acrylate through the elimination of one molecule of methanol. acs.orgnih.gov This resulting acrylate (B77674) is a reactive dienophile that can participate in Diels-Alder reactions. For instance, when reacted with methyl coumalate under neat (solvent-free) conditions, it leads to the formation of dimethyl terephthalate (B1205515) (DMT) in high yield (95%). acs.orgnih.gov This demonstrates a key mechanistic pathway where the acetal functionality serves as a precursor to a reactive alkene.

The stability and interactions of the methoxy groups are crucial in determining reaction outcomes, including stereoselectivity. In reactions involving acetals, transition states are influenced by steric and electronic factors. The presence of methoxy groups can stabilize positively charged intermediates, such as oxonium ions, which are formed during acid-catalyzed reactions. ub.edu The spatial arrangement of these groups relative to other substituents in a transition state can dictate the preferred reaction pathway. To minimize steric repulsion and unfavorable dipolar interactions, the molecule adopts a specific conformation, which in turn favors the formation of one diastereomer over another. ub.edu The stability of the oxonium ion intermediate is often correlated with the diastereoselectivity of the reaction; more stable carbocations tend to lead to higher selectivity. ub.edu

Theoretical and Computational Studies of Methyl 2,2 Dimethoxypropanoate Reactivity

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. luisrdomingo.com For Methyl 2,2-dimethoxypropanoate, a primary reaction pathway of interest is the acid-catalyzed elimination of methanol (B129727) to form methyl 2-methoxyacrylate. Computational studies on analogous orthoester hydrolysis reactions reveal a multi-stage mechanism that serves as an excellent model. beilstein-journals.orgacs.org

The process would be initiated by the protonation of one of the methoxy (B1213986) groups. DFT calculations can be employed to determine the most likely protonation site and the geometry of the resulting oxonium ion. Subsequent steps involve the cleavage of a carbon-oxygen bond to release a molecule of methanol and form a key intermediate, a dioxolanylium-like cation. The transition state (TS) for this step is critical, and its geometry and associated activation energy barrier can be precisely calculated. Theoretical studies on the gas-phase elimination of similar orthoesters show that these reactions proceed through a four-membered cyclic transition state, a pathway that can be computationally verified for this compound. researchgate.net

Following the formation of the reactive acrylate (B77674) intermediate, its participation in further reactions, such as a Diels-Alder cycloaddition with a diene like methyl coumalate, can also be modeled. DFT calculations can predict the activation energies for the formation of different regioisomeric and stereoisomeric products (e.g., endo vs. exo). researchgate.netnih.gov

Table 1: Illustrative Calculated Energy Barriers for Key Reaction Steps Note: The following data is hypothetical, based on typical values from computational studies of analogous orthoester eliminations and Diels-Alder reactions, as direct studies on this compound are not prevalent.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Transition State (TS) Key Feature |

|---|---|---|---|

| Methanol Elimination (Protonated) | B3LYP/6-31G(d) | 15 - 25 | Elongated C-O bond of the leaving methanol group |

| Diels-Alder with Methyl Coumalate (Endo TS) | M06-2X/6-311+G(d,p) | 20 - 30 | Asynchronous C-C bond formation |

| Diels-Alder with Methyl Coumalate (Exo TS) | M06-2X/6-311+G(d,p) | 22 - 32 | Asynchronous C-C bond formation, sterically less favored |

Molecular Dynamics Simulations of Intermediates

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent. scispace.com For the reactions of this compound, MD simulations are particularly useful for understanding the stability and dynamics of the short-lived intermediates formed during the reaction, such as the protonated species and the subsequent oxocarbenium ion.

Reactive MD simulations, using force fields like ReaxFF, can model the bond-breaking and bond-forming events of the methanol elimination process over time, providing insights into the reaction mechanism on a picosecond to nanosecond timescale. aip.org Classical MD simulations, using a pre-defined force field, can be used to study the solvation and conformational landscape of the key intermediate, methyl 2-methoxyacrylate. The simulation can reveal how solvent molecules arrange around the intermediate and how this solvation shell might influence its subsequent reactivity in a Diels-Alder reaction. emerginginvestigators.org For instance, simulations can show how specific solvent-solute hydrogen bonds might stabilize or destabilize the transition states of the cycloaddition.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of a Reaction Intermediate Note: This table presents typical parameters for an MD simulation of a small organic molecule in a solvent, intended as a representative example.

| Parameter | Value / Description |

|---|---|

| System | One molecule of methyl 2-methoxyacrylate in a box of 500 methanol molecules |

| Force Field | GAFF (General Amber Force Field) for the solute; OPLS-AA for the solvent |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K (controlled by Nosé-Hoover thermostat) |

| Pressure | 1 atm (controlled by Parrinello-Rahman barostat) |

| Simulation Time | 50 ns |

| Time Step | 2 fs |

| Key Finding (Hypothetical) | Analysis of the radial distribution function shows a strong solvation shell of methanol around the ester carbonyl group, potentially influencing its electrophilicity. |

Computational Modeling of Stereochemical Outcomes in Transformations

One of the most powerful applications of computational chemistry is in predicting and explaining the stereoselectivity of chemical reactions. For this compound, this is relevant to the stereochemical outcome of the Diels-Alder reaction that its in situ generated intermediate, methyl 2-methoxyacrylate, can undergo.

When reacting with a cyclic diene, the dienophile can approach from two different faces, leading to endo or exo products. Computational modeling can be used to locate the transition states for both pathways. nih.gov By calculating the Gibbs free energies of these transition states, chemists can predict which diastereomer will be preferentially formed. The energy difference between the endo and exo transition states, even if only a few kcal/mol, can lead to a high degree of selectivity. These calculations often reveal the subtle non-covalent interactions, such as steric hindrance or secondary orbital interactions, that govern the stereochemical outcome. For reactions involving chiral catalysts, docking studies and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be used to model the catalyst-substrate complex and rationalize the observed enantioselectivity.

Table 3: Illustrative Comparison of Predicted and Experimental Stereoselectivity for a Diels-Alder Reaction Note: This table provides a hypothetical example of how computational results would compare to experimental data for the Diels-Alder reaction of methyl 2-methoxyacrylate with cyclopentadiene.

| Stereoisomeric Transition State | Computational Method | Calculated Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (Endo:Exo) | Experimental Product Ratio (Endo:Exo) |

|---|---|---|---|---|

| Endo | DFT (B3LYP/6-31+G(d)) | 0.0 (Reference) | 92 : 8 | 90 : 10 |

| Exo | DFT (B3LYP/6-31+G(d)) | +1.5 |

Structure-Reactivity Relationship Elucidation

Theoretical studies can provide quantitative descriptors that help to elucidate the relationship between a molecule's structure and its inherent reactivity. For this compound and its reactive intermediate, these descriptors can be derived from the output of quantum chemical calculations. scirp.org

Frontier Molecular Orbital (FMO) theory is a key concept. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can predict their reactivity in reactions like the Diels-Alder cycloaddition. For the reaction between methyl 2-methoxyacrylate (the dienophile) and a diene, the energy gap between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) is indicative of the reaction's feasibility.

Furthermore, conceptual DFT provides reactivity indices such as the global electrophilicity index (ω). acs.org This index can quantify the electrophilic character of the methyl 2-methoxyacrylate intermediate, allowing for a comparison of its reactivity with a range of different nucleophilic dienes. By calculating these indices for a series of related substrates, a quantitative structure-reactivity relationship (QSRR) can be established, providing predictive power for designing new reactions.

Table 4: Illustrative Calculated Reactivity Descriptors Note: The values presented are representative for a substituted acrylate and are for illustrative purposes.

| Molecule / Intermediate | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Global Electrophilicity Index (ω) |

|---|---|---|---|---|

| Methyl 2-methoxyacrylate | B3LYP/6-31G(d) | -9.8 | -0.5 | 1.95 |

| Methyl Acrylate (for comparison) | B3LYP/6-31G(d) | -10.9 | -0.8 | 1.58 |

The higher hypothetical electrophilicity index for methyl 2-methoxyacrylate compared to methyl acrylate suggests it would be a more reactive dienophile in normal-electron-demand Diels-Alder reactions.

Future Directions and Emerging Research Avenues

Expansion of Sustainable Synthesis Pathways

A significant thrust in modern chemistry is the development of manufacturing processes that are environmentally benign and economically viable. For methyl 2,2-dimethoxypropanoate and its derivatives, research is increasingly targeting sustainable pathways that minimize waste and utilize renewable resources.

One promising avenue is the use of biomass-derived feedstocks. For instance, this compound is an intermediate in the synthesis of dimethyl terephthalate (B1205515) (DMT) from methyl coumalate, which itself can be derived from biomass sources like malic acid. helsinki.fi This bio-based route to DMT, a key monomer for polymers like polyethylene (B3416737) terephthalate (PET), offers a renewable alternative to traditional petrochemical methods. iastate.edu Research has shown that reacting methyl coumalate with methyl pyruvate (B1213749), which can also be sourced from biomass, in a solvent-free, one-pot reaction can produce DMT in nearly quantitative yield. iastate.edu

Furthermore, pyruvic acid, a central molecule in metabolic pathways, has been identified as a novel solvent for woody biomass. rsc.org In reactions involving pyruvic acid and methanol (B129727), this compound is detected as a product, suggesting pathways that integrate biomass processing directly with the formation of valuable chemical intermediates. rsc.org The development of processes that use green solvents, such as supercritical carbon dioxide (scCO₂), for reactions like the oxidation of methyl acrylate (B77674) to methyl 3,3-dimethoxypropanoate, also represents a key area of future research, aiming to replace volatile organic compounds. researchgate.net

Efforts to create "green" synthesis routes for complex molecules that use this compound derivatives as intermediates are also underway. These methods focus on reducing waste, such as minimizing solvent recovery loss, which aligns with the principles of green chemistry and enhances the scalability for industrial applications, for example, in agrochemical manufacturing.

Development of Novel Catalytic Systems

Catalysis is at the heart of efficient chemical synthesis. The future of this compound chemistry will heavily rely on the discovery and optimization of novel catalytic systems that offer higher yields, selectivity, and reusability under milder conditions.

Research has demonstrated the effectiveness of various catalytic systems. For example, a PdCl₂/polystyrene-supported phenol (B47542) co-catalyst has been successfully used for the acetalization of methyl acrylate with methanol in supercritical carbon dioxide, achieving a high yield (97.7%) and selectivity (100%) for methyl 3,3-dimethoxypropanoate. chrom-china.com This highlights the potential of combining supported catalysts with green reaction media.

In the realm of polymerization, ionic liquid-supported rare earth metal complexes, such as LaCl₃, have emerged as effective catalysts for the ring-opening polymerization of monomers like 2,2-dimethyltrimethylene carbonate. chrom-china.com While not directly involving this compound, this points to a broader trend of using novel catalyst supports and metals that could be adapted for reactions involving this acetal (B89532).

For the synthesis of agrochemicals like azoxystrobin (B1666510), where derivatives of this compound are crucial intermediates, new catalysts are being explored to improve process efficiency. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the reaction of 2-cyanophenol with precursors derived from this compound represents an important process improvement. google.com

Future research will likely focus on designing heterogeneous catalysts for easier separation and reuse, exploring non-precious metal catalysts to reduce costs, and developing enantioselective catalysts for the synthesis of chiral molecules from this compound.

Table 1: Examples of Catalytic Systems in Reactions Related to this compound

| Catalyst System | Reaction Type | Substrate(s) | Product | Yield/Selectivity | Reference |

| PdCl₂/Polystyrene-supported phenol | Acetalization | Methyl acrylate, Methanol | Methyl 3,3-dimethoxypropanoate | 97.7% Yield, 100% Selectivity | chrom-china.com |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Nucleophilic Aromatic Substitution | 2-Cyanophenol, Azoxystrobin precursor | Azoxystrobin | 95.7% Yield | google.com |

| Ionic Liquid-Supported LaCl₃ | Ring-Opening Polymerization | 2,2-Dimethyltrimethylene carbonate | Poly(2,2-dimethyltrimethylene carbonate) | >88% Yield | chrom-china.com |

Exploration of New Synthetic Applications and Target Molecules

This compound serves as a valuable C3 building block, and its synthetic potential is far from exhausted. Emerging research continues to uncover new applications and target molecules that can be accessed from this versatile acetal.

A significant area of application is the synthesis of heterocyclic compounds. For instance, reacting ethyl 2,2-dimethoxypropanoate with methyl ketones yields 1,2,4-triketone analogs. mdpi.com These triketones are versatile precursors for a range of biologically relevant heterocycles, including pyrazoles and pyridazinones, through reactions with hydrazines. mdpi.com This methodology opens pathways to new libraries of compounds for agrochemical and pharmaceutical screening.

The compound is also a key intermediate in the synthesis of complex natural products and their analogs. It has been used in a total synthesis of prostaglandin (B15479496) PGD₂ methyl ester and its epimers. shu.ac.uk More recently, its bromo-derivative, methyl 3-bromo-2,2-dimethoxypropanoate, is being utilized in synthetic strategies toward marine natural products like Phormidolides B-D, which exhibit potent cytotoxic activity. ub.edu

In the agrochemical sector, beyond its established role in the synthesis of azoxystrobin google.com, derivatives of this compound are being used to create novel fungicides. Research into new strobilurin analogs involves synthesizing a series of methyl 2-[2-(4-substituted-1,3,5-triazin-2-yloxy)phenyl]-3,3-dimethoxypropanoate compounds, which have shown antifungal properties. researchgate.net There is also interest in its potential anticancer properties, though human studies are lacking. biosynth.com

Table 2: Selected Synthetic Applications of this compound and its Analogs

| Starting Material | Reagent(s) | Product Class/Target Molecule | Field of Application | Reference |

| Ethyl 2,2-dimethoxypropanoate | Methyl ketones, Hydrazines | Pyrazoles, Pyridazinones | Heterocyclic Chemistry, Agrochemicals | mdpi.com |

| This compound | Multi-step synthesis | Prostaglandin PGD₂ methyl ester | Medicinal Chemistry | shu.ac.uk |

| Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | Novel Strobilurin Derivatives | Agrochemicals | researchgate.net |

| Methyl coumalate | This compound | Dimethyl terephthalate (DMT) | Polymer Chemistry | helsinki.fi |

| Methyl 3-bromo-2,2-dimethoxypropanoate | Multi-step synthesis | Phormidolides B-D (Marine Natural Products) | Natural Product Synthesis | ub.edu |

Advanced Mechanistic Investigations

A deeper, fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced computational and experimental studies are pivotal in this endeavor.

For example, in the synthesis of pyrazoles and pyridazinones from 1,2,4-triketone analogs, mechanistic studies reveal a complex reaction landscape. The process begins with the acid-catalyzed cleavage of the acetal group, followed by competing reaction pathways (Paths a, b, and c) that lead to different regioisomeric products depending on the substituents and reaction conditions. mdpi.com Understanding the factors that control these pathways is key to achieving regioselective synthesis.

In the context of azoxystrobin synthesis, the reaction of a chloropyrimidine with a phenoxide intermediate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Investigating the transition states and the role of the solvent in stabilizing intermediates can lead to further process optimization.

Future mechanistic studies will likely employ a combination of techniques. In-situ spectroscopic methods (like NMR and IR) can track reaction progress and identify transient intermediates. Isotopic labeling studies can elucidate bond-forming and bond-breaking steps. Concurrently, density functional theory (DFT) calculations can model reaction pathways, predict transition state energies, and rationalize observed selectivities, providing a powerful predictive tool for catalyst and substrate design. These advanced investigations will provide the foundational knowledge needed to push the boundaries of what is possible with this compound chemistry.

Q & A

Q. What are the established synthetic routes for Methyl 2,2-dimethoxypropanoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting methyl acrylate with bromine to form methyl 2,3-dibromopropanoate, followed by methoxylation using sodium methoxide. Reaction parameters such as temperature (optimized at 0–5°C for bromination), stoichiometry of methoxide, and reaction time significantly impact yield and purity. For example, a 57.8% yield with 68.7% purity (GC) was reported under controlled conditions . Solvent choice (e.g., methanol or THF) and catalyst selection (e.g., N-hydroxy succinimide, NHSI) can further enhance selectivity in advanced protocols .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR to confirm methoxy group integration (δ 3.2–3.5 ppm for dimethoxy groups) and ester carbonyl resonance (δ 3.7 ppm for methyl ester).

- GC-MS : To assess purity and identify byproducts (e.g., unreacted intermediates like methyl acrylate).

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm) and ether C-O (~1100 cm). Cross-validation with elemental analysis ensures molecular formula accuracy .

Q. What safety precautions are critical when handling this compound in the laboratory?

While specific GHS classifications are not listed for this compound, analogous esters (e.g., methyl propionate derivatives) often require:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Ventilation to prevent inhalation of vapors.

- Storage in cool, dry conditions away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the enantioselectivity of this compound derivatives?

Enantioselective synthesis may involve chiral catalysts or kinetic resolution. For example:

- Asymmetric Catalysis : Use of organocatalysts like proline derivatives to control stereochemistry during methoxylation.

- Dynamic Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers. Recent studies highlight NHSI-catalyzed protocols for related esters, achieving >90% enantiomeric excess (ee) under mild conditions .

Q. What mechanistic insights explain side-product formation during the synthesis of this compound?

Common side products include 3-methoxyacrylate (via elimination) and dimerized esters (via radical intermediates). Mechanistic studies suggest:

- Elimination Pathways : Base-catalyzed deprotonation at the β-position leads to α,β-unsaturated esters.

- Radical Coupling : Trace metal impurities (e.g., Fe) in sodium methoxide can initiate radical dimerization. Mitigation strategies include rigorous purification of reagents and controlled addition rates .

Q. How does this compound function as a building block in pharmaceutical intermediates?

Its dimethoxy and ester groups enable diverse transformations:

- Knoevenagel Condensation : To synthesize α,β-unsaturated carbonyl compounds for drug scaffolds (e.g., indole derivatives).

- Nucleophilic Displacement : Replacement of methoxy groups with amines or thiols to generate bioactive motifs. A 2022 study demonstrated its utility in synthesizing a chloropyrimidine-based intermediate with potential antiviral activity .

Q. What computational methods are effective for modeling the reactivity of this compound in silico?

- DFT Calculations : To predict transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level).

- Molecular Dynamics (MD) Simulations : To study solvent effects on reaction kinetics. Similarity analysis (e.g., Tanimoto coefficients) can identify structurally related compounds with comparable reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.